molecular formula C14H10ClN3O3 B5543210 N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide CAS No. 247085-88-7

N'-(4-chlorobenzylidene)-3-nitrobenzohydrazide

Cat. No.: B5543210
CAS No.: 247085-88-7
M. Wt: 303.70 g/mol
InChI Key: VMTXYXNPTORZFF-CXUHLZMHSA-N
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Description

N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 4-chlorobenzaldehyde and 3-nitrobenzohydrazide in ethanol.

    Step 2: Heat the mixture under reflux for several hours.

    Step 3: Cool the reaction mixture to room temperature.

    Step 4: Filter the precipitated product and wash it with cold ethanol.

    Step 5: Dry the product under reduced pressure to obtain N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include recrystallization and chromatographic techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydrazone group can be oxidized to form corresponding azines or other oxidative products.

    Substitution: The chlorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Formation of N’-(4-aminobenzylidene)-3-nitrobenzohydrazide.

    Oxidation: Formation of azines or other oxidative derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a precursor for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific optical and electronic properties.

    Analytical Chemistry: It can be used as a reagent for the detection and quantification of certain analytes in complex mixtures.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and nitro functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-(4-nitrobenzylidene)-3-nitrobenzohydrazide
  • N’-(4-chlorobenzylidene)-4-methylaniline
  • N’-(4-methylbenzylidene)-4-methylaniline

These compounds share similar structural features but differ in their substituents, which can significantly influence their reactivity and applications. N’-(4-chlorobenzylidene)-3-nitrobenzohydrazide is unique due to the presence of both nitro and chloro substituents, which confer distinct electronic and steric properties.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-12-6-4-10(5-7-12)9-16-17-14(19)11-2-1-3-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTXYXNPTORZFF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247085-88-7
Record name N'-(4-CHLOROBENZYLIDENE)-3-NITROBENZOHYDRAZIDE
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